molecular formula C23H28N2O B044624 Toquipidine CAS No. 112890-84-3

Toquipidine

Cat. No.: B044624
CAS No.: 112890-84-3
M. Wt: 348.5 g/mol
InChI Key: JWWGRCCJMFEKJE-UHFFFAOYSA-N
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Description

Toquipidine is a chemical compound known for its significant pharmacological properties. It is primarily used as an antiarrhythmic agent, which means it helps in managing irregular heartbeats. This compound is a derivative of quinoline, a structure that has been extensively studied for its medicinal properties.

Scientific Research Applications

Toquipidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Used in the treatment of arrhythmias and other cardiovascular conditions.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Toquipidine can be synthesized through various chemical reactions involving quinoline derivatives. One common method involves the reaction of quinoline with specific reagents under controlled conditions to introduce the necessary functional groups.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and catalysts. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Toquipidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce dihydroquinoline derivatives.

Mechanism of Action

Toquipidine is similar to other quinoline derivatives, such as quinidine and quinine. it has unique properties that make it particularly effective as an antiarrhythmic agent. Unlike quinidine, which has a broader range of applications, this compound is specifically optimized for managing heart rhythm disorders.

Comparison with Similar Compounds

  • Quinidine
  • Quinine
  • Chloroquine
  • Amodiaquine

These compounds share a common quinoline structure but differ in their specific functional groups and pharmacological properties.

Properties

IUPAC Name

1-[1-(4-methylphenyl)-1H-isoquinolin-2-yl]-1-piperidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-18-10-12-20(13-11-18)22-21-9-5-4-8-19(21)14-17-25(22)23(2,26)24-15-6-3-7-16-24/h4-5,8-14,17,22,26H,3,6-7,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWGRCCJMFEKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2C(C)(N4CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920939
Record name 1-[1-(4-Methylphenyl)isoquinolin-2(1H)-yl]-1-(piperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112890-84-3
Record name Toquipidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112890843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(4-Methylphenyl)isoquinolin-2(1H)-yl]-1-(piperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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